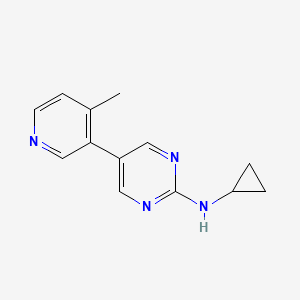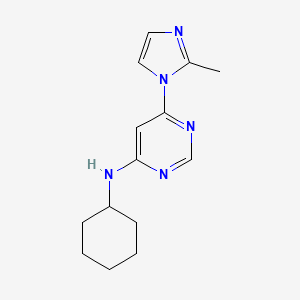![molecular formula C18H23FN6 B6441507 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2640889-66-1](/img/structure/B6441507.png)
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline” is a complex organic molecule that contains several functional groups and rings. It includes a piperazine ring, a pyrimidine ring, and a quinazoline ring . The presence of these functional groups suggests that this compound could have interesting biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the rings and attach the functional groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the rings would give the molecule a certain rigidity, while the various functional groups could allow for interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The functional groups present in the molecule would likely play a key role in its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Anticancer Activity
Compounds with similar structures have shown potential as anticancer agents . For instance, benzoxazole analogues, which share a similar heterocyclic structure, have demonstrated anticancer activity .
Antifungal Activity
Benzoxazole analogues have also been found to exhibit antifungal properties . This suggests that the compound could potentially be used in the development of new antifungal drugs .
Antituberculosis Activity
Another interesting application is in the treatment of tuberculosis . Benzoxazole analogues have shown antituberculosis activity, indicating the potential of similar compounds in tuberculosis drug development .
mPGES-1 Inhibition
mPGES-1 is an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain. Benzoxazole analogues have been found to inhibit mPGES-1, suggesting potential applications in the treatment of inflammatory diseases .
5-HT Receptor Antagonism
The 5-HT receptors are a group of receptors found in the central nervous system that respond to the neurotransmitter serotonin. Benzoxazole analogues have been found to act as 5-HT receptor antagonists , which could have implications for the treatment of psychiatric disorders.
Anti-Plasmodial Activity
Finally, benzoxazole analogues have demonstrated anti-plasmodial activity , suggesting potential applications in the treatment of malaria.
作用機序
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of the compound , bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit viral replication, showing antiviral activity .
Biochemical Pathways
It’s known that indole derivatives can influence a variety of biochemical pathways, leading to diverse biological activities . For example, some indole derivatives have been found to inhibit the replication of certain viruses, affecting the antiviral pathway .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound could induce changes at the molecular and cellular levels, potentially leading to the inhibition of disease progression.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN6/c1-12-16(19)18(23-13(2)22-12)25-9-7-24(8-10-25)17-14-5-3-4-6-15(14)20-11-21-17/h11H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWKQZLIINEHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3CCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6441431.png)
![3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441439.png)
![2-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6441443.png)

![2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441462.png)
![2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441464.png)
![6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441466.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6441468.png)
![4-({4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441470.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B6441471.png)
![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6441472.png)
![4,5-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441491.png)
![4,5-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441497.png)
